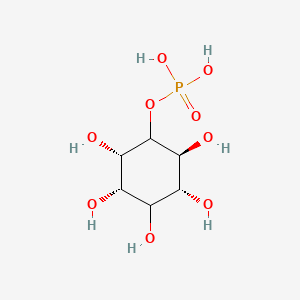

Inositol 3-phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Elucidating the Inositol 3-Phosphate Synthesis Pathway from Glucose-6-Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol phosphate signaling system is a cornerstone of cellular communication, translating a vast array of external stimuli into specific intracellular responses. This network governs critical processes, including cell growth, differentiation, metabolism, and neurotransmission.[1][2] A key second messenger in this system is Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3, hereafter referred to as IP3), which mobilizes intracellular calcium. The synthesis of IP3 is a multi-stage process that originates from a fundamental metabolic precursor: glucose-6-phosphate. Understanding this complete pathway, from basic metabolite to potent second messenger, is crucial for identifying novel therapeutic targets for a range of pathologies, including bipolar disorder, cancer, and metabolic syndrome.[3][4]

This technical guide provides an in-depth elucidation of the IP3 synthesis pathway, beginning with the de novo synthesis of the myo-inositol ring from glucose-6-phosphate and culminating in the receptor-activated cleavage of membrane phosphoinositides to release IP3. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Part 1: De Novo Synthesis of the Myo-Inositol Backbone

The foundational six-carbon inositol ring is synthesized de novo from glucose-6-phosphate in a highly conserved, two-step enzymatic pathway. This process provides the essential precursor for the synthesis of all inositol-containing compounds, including the phosphoinositides required for IP3 generation.[3][5]

-

Isomerization of Glucose-6-Phosphate: The first and rate-limiting step is the conversion of D-glucose-6-phosphate (G6P) into myo-inositol-3-phosphate (Ins-3-P).[6][7][8] This complex isomerization and cyclization reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS) , also known as ISYNA1 (EC 5.5.1.4).[9][10] The reaction requires NAD+ as a cofactor, which is reduced to NADH and subsequently re-oxidized during the catalytic cycle.[6][11]

-

Dephosphorylation to Myo-Inositol: The newly synthesized myo-inositol-3-phosphate is then dephosphorylated by the enzyme inositol monophosphatase (IMPase) (EC 3.1.3.25) to yield free myo-inositol and inorganic phosphate.[9][12] This myo-inositol is now available to be incorporated into membrane lipids. IMPase is a key regulatory point and a well-known target of lithium, which is used in the treatment of bipolar disorder.[8][13]

Part 2: The Phosphoinositide Pathway and IP3 Generation

Once synthesized, myo-inositol is incorporated into the inner leaflet of the plasma membrane and serves as the headgroup for phospholipids. Through a series of receptor-mediated events, these phosphoinositides are cleaved to generate the second messengers IP3 and diacylglycerol (DAG).

-

Synthesis of Phosphatidylinositol 4,5-bisphosphate (PIP2): Free myo-inositol is combined with CDP-diacylglycerol to form phosphatidylinositol (PI) on the endoplasmic reticulum.[13] PI is then transported to the plasma membrane, where it undergoes sequential phosphorylation by lipid kinases to become phosphatidylinositol 4-phosphate (PIP) and finally phosphatidylinositol 4,5-bisphosphate (PIP2) .[14] PIP2 is a key membrane phospholipid that serves as the direct precursor for IP3.[15]

-

Receptor-Mediated Activation of Phospholipase C (PLC): The pathway is initiated when an extracellular ligand (e.g., a hormone or neurotransmitter) binds to and activates a G-protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.[1][14] This activation, in turn, stimulates a membrane-associated enzyme, Phospholipase C (PLC) .[15][16]

-

Hydrolysis of PIP2: Activated PLC catalyzes the hydrolysis of the phosphoester bond in PIP2.[15][17] This cleavage reaction generates two distinct second messengers:

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER).[1][18] This binding event opens the channels, causing a rapid efflux of stored Ca2+ from the ER into the cytosol, leading to a sharp increase in intracellular calcium concentration.[14] This calcium signal then triggers a multitude of downstream cellular responses.

Part 3: Quantitative Data

The efficiency and regulation of the IP3 pathway are governed by the kinetic properties of its enzymes and the concentrations of its intermediates.

Table 1: Kinetic and Inhibition Constants for Key Enzymes

| Enzyme | Organism/Source | Substrate | Km | Inhibitor | Ki / IC50 | Reference |

|---|---|---|---|---|---|---|

| IMPase 1 | Human | Inositol-1-phosphate | ~0.02 mM | Lithium (Li⁺) | pKi ~3.5 (~0.32 mM) | [19] |

| IMPase 1 | Human | Inositol-1-phosphate | N/A | L-690,330 | pKi 5.5 (~3.2 µM) | [19] |

| PLC | General | PIP2 | Varies | U73122 | Varies | N/A |

Table 2: Cellular Concentrations and Agonist Effects

| Molecule | Cell Type | Condition | Concentration / Effect | Reference |

|---|---|---|---|---|

| IP3 | Various | Basal | ~10-20 nM | N/A |

| IP3 | Various | Stimulated | >1 µM | N/A |

| PIP2 | CHO cells | Basal | N/A | N/A |

| PIP2 | CHO cells | 10 µM Oxo-M (M1R) | Depletion observed | [20] |

| PIP2 | CHO cells | 100 µM UTP (P2Y2R) | No net depletion | [20] |

| Ca²⁺ (cytosolic) | Most cells | Basal | ~100 nM | [14] |

| Ca²⁺ (cytosollic) | Most cells | Stimulated | 500 nM - 1 µM | N/A |

Part 4: Experimental Protocols

Analyzing the activity of key enzymes in the IP3 pathway is fundamental to its study. Below are representative protocols for assaying PLC and MIPS activity.

Protocol 1: Phospholipase C (PLC) In Vitro Activity Assay

This protocol is adapted from methods using radiolabeled substrates to measure total PLC activity in cell lysates.[21][22][23] It quantifies the generation of the water-soluble product, IP3.

A. Materials

-

PLC Assay Buffer: 20 mM Tris-HCl pH 7.4, 60 mM NaCl, 3 mM CaCl₂.[21]

-

Substrate Liposomes: Phosphatidylcholine and [³H]-PIP2 mixed and sonicated to form vesicles.

-

Cell Lysate: Cells of interest are harvested and sonicated in an appropriate buffer to release enzymes.

-

Stop Solution: Methanol:Chloroform:HCl (20:10:0.2 v/v/v).[21]

-

Scintillation Fluid and Scintillation Counter .

B. Procedure

-

Sample Preparation: Prepare cell sonicates from control and experimental cell cultures. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a 1.5 ml microfuge tube, combine 50 µl of cell sonicate (source of enzyme) with 50 µl of the prepared [³H]-PIP2 substrate liposomes.

-

Controls: Prepare a negative control (buffer instead of cell sonicate) and a positive control (purified PLC enzyme).

-

Incubation: Incubate the reaction tubes at 30-37°C for 10-30 minutes with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 200 µl of the Stop Solution.

-

Phase Separation: Add 75 µl of chloroform and 25 µl of water. Vortex vigorously and centrifuge (e.g., 5,000 rpm for 2 minutes) to separate the aqueous (upper) and organic (lower) phases.

-

Quantification: Carefully remove a known volume of the upper aqueous phase, which contains the [³H]-IP3 product. Transfer it to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the PLC activity based on the amount of [³H]-IP3 produced per unit time per milligram of protein.

Protocol 2: Myo-Inositol-3-Phosphate Synthase (MIPS) Activity Assay

This assay measures the NAD+-dependent conversion of glucose-6-phosphate to myo-inositol-3-phosphate.

A. Materials

-

MIPS Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM β-mercaptoethanol.

-

Substrate/Cofactor Mix: Glucose-6-phosphate (e.g., 5 mM final concentration) and NAD+ (e.g., 1 mM final concentration).

-

Enzyme Source: Purified MIPS or cell/tissue homogenate.

-

Termination Reagent: Perchloric acid (e.g., 5% final concentration).

-

Detection Method: HPLC system for separating and quantifying inositol phosphates, or a coupled enzyme assay to measure a downstream product.

B. Procedure

-

Reaction Setup: In a microcentrifuge tube on ice, combine the MIPS assay buffer, substrate/cofactor mix, and the enzyme source.

-

Initiation: Start the reaction by transferring the tubes to a 37°C water bath.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Neutralization: Neutralize the reaction with a base (e.g., KOH). Centrifuge to remove the precipitate.

-

Quantification: Analyze the supernatant for the product, myo-inositol-3-phosphate, using an appropriate method like anion-exchange HPLC.

-

Analysis: Calculate MIPS activity based on the amount of product formed over time.

Conclusion

The synthesis of inositol 3-phosphate from glucose-6-phosphate is a fundamental biological pathway that bridges cellular metabolism with sophisticated signal transduction. It begins with the de novo synthesis of the myo-inositol ring by MIPS and IMPase, followed by its incorporation into membrane PIP2, and culminates in the receptor-triggered, PLC-mediated release of IP3. Each step in this cascade represents a potential point of regulation and a viable target for therapeutic intervention. A thorough understanding of the enzymes, their kinetics, and the methods used to study them is indispensable for professionals engaged in drug discovery and development aimed at modulating this critical signaling axis.

References

- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. The Inositol-3-Phosphate Synthase Biosynthetic Enzyme Has Distinct Catalytic and Metabolic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. Inositol synthesis regulates activation of GSK-3α in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation Regulates myo-Inositol-3-phosphate Synthase: A NOVEL REGULATORY MECHANISM OF INOSITOL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inositol-3-phosphate synthase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 15. Phospholipase C - Wikipedia [en.wikipedia.org]

- 16. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospholipase_C [bionity.com]

- 18. researchgate.net [researchgate.net]

- 19. Inositol monophosphatase (E.C.3.1.3.25) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of phospholipase C activity in vitro [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Inositol 3-Phosphate as a Precursor in Inositol Polyphosphate Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inositol polyphosphates (IPs) are a diverse class of signaling molecules crucial for a multitude of cellular processes, including signal transduction, gene regulation, and membrane trafficking.[1] The synthesis of higher-order IPs (those with four or more phosphate groups) has historically been associated with the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to yield inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). However, emerging evidence highlights a significant, alternative "soluble" pathway that utilizes inositol 3-phosphate (Ins(3)P) as a key precursor. This guide provides a comprehensive technical overview of this pathway, detailing the synthesis of Ins(3)P, its enzymatic conversion into higher IPs, and the key kinases involved. It consolidates quantitative data, presents detailed experimental protocols for IP analysis, and uses pathway diagrams to illustrate the complex metabolic network.

The Genesis of the Precursor: Inositol 3-Phosphate (Ins(3)P) Synthesis

The primary route for de novo synthesis of the inositol ring in eukaryotes is the conversion of D-glucose-6-phosphate (G6P), a central metabolite in glycolysis, into 1D-myo-inositol 3-phosphate (Ins(3)P).

This critical isomerization and cyclization reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS) , also known as Ino1 in yeast or ISYNA1 in mammals.[2][3] The reaction uses NAD+ as a cofactor and represents the first committed step in producing all inositol-containing compounds.[2] The expression and activity of MIPS are tightly regulated, with evidence suggesting post-translational modification by phosphorylation as a key control mechanism.[3]

Metabolic Fates of Inositol 3-Phosphate

Once synthesized, Ins(3)P stands at a critical metabolic branch point. It has two primary, distinct fates that feed into separate but interconnected signaling networks (see Figure 1).

-

Dephosphorylation to myo-inositol: Ins(3)P can be dephosphorylated by inositol monophosphatases (IMPs) to yield free myo-inositol.[4] This free inositol is the essential precursor for the synthesis of phosphatidylinositol (PI) at the endoplasmic reticulum, which is subsequently phosphorylated to form the family of phosphoinositide lipids (e.g., PI(4,5)P₂), key components of cell membranes and signaling.[2]

-

Phosphorylation to Higher Inositol Polyphosphates: Ins(3)P serves as the direct entry point into a PLC-independent pathway for the synthesis of higher inositol polyphosphates, beginning with its phosphorylation by inositol-tetrakisphosphate 1-kinase (ITPK1).[5][6]

The Soluble Pathway: Phosphorylation of Ins(3)P to Higher IPs

This "lipid-independent" route provides a direct link between glucose metabolism and the generation of highly phosphorylated inositols, bypassing the requirement for receptor-stimulated PLC activity. This pathway is crucial for maintaining basal levels of higher IPs and responding to metabolic stress.[5][6]

The Initiating Step: ITPK1 Activity

The key enzyme initiating this cascade is Inositol-tetrakisphosphate 1-kinase (ITPK1) .[5] Despite its name, which reflects its previously characterized activity on Ins(1,3,4)P₃, ITPK1 has been shown to be a flexible enzyme capable of phosphorylating Ins(3)P₁ (and Ins(1)P₁) to produce substrates for downstream kinases.[5][7] This action is essential, as mammalian cells depleted of ITPK1 show a dramatic reduction in cellular InsP₆ levels.[5]

Elaboration by IPMK and Other Kinases

The products of ITPK1 activity on Ins(3)P enter a phosphorylation cascade involving several other key kinases (see Figure 2).

-

Inositol Polyphosphate Multikinase (IPMK): This is a highly versatile enzyme with broad substrate specificity, possessing 3-, 5-, and 6-kinase activities.[8][9] It plays a central role in converting lower IPs into inositol pentakisphosphate (InsP₅). For instance, IPMK can phosphorylate Ins(1,3,4,5)P₄ to Ins(1,3,4,5,6)P₅.[10] Loss of IPMK function significantly reduces the cellular pools of InsP₅ and InsP₆.[9]

-

Inositol Pentakisphosphate 2-Kinase (IPPK or IPK1): This enzyme is responsible for the final phosphorylation step, converting InsP₅ to inositol hexakisphosphate (InsP₆), the most abundant IP in many cells.[11]

-

Inositol Hexakisphosphate Kinases (IP6Ks): These enzymes further phosphorylate InsP₆ to generate inositol pyrophosphates (e.g., PP-InsP₅ or IP₇), which contain high-energy pyrophosphate bonds and are involved in energy sensing and metabolic regulation.

Quantitative Data Presentation

Quantitative analysis of IP metabolism is critical for understanding its regulatory roles. The tables below summarize available data on the cellular concentrations of key inositol phosphates and the kinetic properties of the involved kinases.

Table 1: Representative Intracellular Concentrations of Inositol Metabolites

| Metabolite | Cell Type | Concentration (µM) | Reference(s) |

| myo-Inositol | HEK293T | ~58,900 (nmol/mg protein) | [12][13] |

| myo-Inositol | HeLa | ~34,900 (nmol/mg protein) | [12] |

| InsP₅ | Various | 15 - 50 | [11] |

| InsP₆ | Various | 15 - 100 | [11][14] |

| 5PP-InsP₅ (IP₇) | Mammalian Cells | 0.5 - 1.3 | [14] |

Note: Concentrations can vary significantly based on cell type, metabolic state, and analytical method.

Table 2: Selected Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Organism/Source | Reference(s) |

| ITPKA (Human) | Ins(1,4,5)P₃ | 1.1 | Not specified | Human | [15] |

| IPMK (Human) | Ins(1,3,4,6)P₄ | 0.222 | 42 | Recombinant Human | [8] |

| IPMK (Human) | Ins(1,4,5)P₃ | Similar to Ins(1,3,4,6)P₄ | Not specified | Recombinant Human | [8] |

| 5-phosphatase | Ins(1,4,5)P₃ | 6.35 (K_i_) | Not applicable | Platelets | [16] |

| 5-phosphatase | Ins(1,3,4,5)P₄ | 1.76 (K_i_) | Not applicable | Platelets | [16] |

K_m_ (Michaelis constant) reflects substrate affinity; K_i_ (inhibition constant) reflects inhibitor potency.

Experimental Protocols

The study of inositol phosphate metabolism relies on robust methods for labeling, extracting, and separating these closely related isomers. Metabolic radiolabeling followed by HPLC analysis remains a cornerstone technique.

Protocol: Metabolic Labeling and Extraction of Soluble Inositol Phosphates

This protocol is adapted from established methods for labeling mammalian or yeast cells with [³H]myo-inositol.[17][18]

Objective: To incorporate a radioactive tracer into the cellular inositol phosphate pool for subsequent analysis.

Materials:

-

Cell line of interest (adherent or suspension)

-

Inositol-free cell culture medium

-

[³H]myo-inositol (sterile, high specific activity)

-

6-well culture dishes or appropriate flasks

-

Perchloric acid (PCA), ice-cold (0.5 M)

-

Neutralization buffer (e.g., 1 M K₂CO₃, 5 mM EDTA)

-

Microcentrifuge tubes

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Plate cells in standard growth medium. For optimal labeling, wash cells and switch to inositol-free medium for at least 24 hours prior to labeling to deplete endogenous inositol pools.[17]

-

Radiolabeling: Add [³H]myo-inositol to the inositol-free medium. The final concentration and labeling time must be empirically determined for each cell line but typically ranges from 30-200 µCi/mL for 2-4 cell doubling times to reach steady-state labeling.[17]

-

Cell Lysis: After labeling, aspirate the medium and wash the cells with ice-cold PBS. Immediately add ice-cold 0.5 M PCA to the cells to precipitate macromolecules and lyse the cells.[18]

-

Extraction: Scrape the precipitated material and transfer to a microcentrifuge tube. Incubate on ice for 20-30 minutes.

-

Separation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the acid-insoluble material (containing lipids and proteins). The supernatant contains the soluble inositol phosphates.

-

Neutralization: Carefully transfer the supernatant to a new tube containing a predetermined volume of neutralization buffer to bring the pH to ~7.0. The formation of a KClO₄ precipitate will occur.

-

Final Clarification: Centrifuge again to pellet the KClO₄ precipitate. The resulting supernatant is the soluble IP extract, ready for analysis.

-

Quantification: A small aliquot can be taken for scintillation counting to determine total radioactivity incorporated.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of radiolabeled inositol phosphates using strong anion-exchange (SAX) HPLC.[19][20]

Objective: To separate and quantify the different inositol phosphate isomers from the radiolabeled cell extract.

Materials:

-

HPLC system with a gradient pump

-

Strong anion-exchange (SAX) column (e.g., Dionex OmniPac, Whatman Partisphere SAX)

-

In-line radioactivity detector or fraction collector

-

Eluent A: Deionized water

-

Eluent B: High concentration ammonium phosphate buffer (e.g., 1.3 M (NH₄)₂HPO₄), adjusted to pH 3.8 with H₃PO₄

-

Soluble IP extract from Protocol 6.1

Procedure:

-

System Equilibration: Equilibrate the SAX column with Eluent A at a constant flow rate (e.g., 1.0 mL/min).

-

Sample Injection: Filter the soluble IP extract (0.22 µm filter) and inject a known volume onto the equilibrated column.

-

Gradient Elution: Elute the bound inositol phosphates using a gradient of increasing ionic strength, created by mixing Eluent A and Eluent B. A typical gradient might run from 0% to 100% B over 60-90 minutes. The steepness and shape of the gradient can be optimized to improve the resolution of specific isomers.[19]

-

Detection: Monitor the eluate using an in-line radioactivity detector. Alternatively, collect fractions (e.g., 1 mL per minute) and quantify the radioactivity in each fraction using a liquid scintillation counter.[17]

-

Data Analysis: Plot the radioactivity (counts per minute, CPM) versus elution time or fraction number. The resulting peaks correspond to different inositol phosphate species, which elute in order of increasing negative charge (i.e., increasing number of phosphate groups). Identification of specific isomers requires running known standards.

Conclusion and Future Directions

The recognition of Ins(3)P as a direct precursor for higher inositol polyphosphates fundamentally expands our understanding of inositol metabolism. This "soluble" pathway, initiated by ITPK1, provides a crucial link between cellular energy status (via glucose metabolism) and the synthesis of potent signaling molecules like InsP₆ and inositol pyrophosphates. It operates in parallel with the well-established PLC-dependent pathway, suggesting a more complex and integrated network of IP synthesis than previously appreciated.

For drug development professionals, the enzymes in this pathway, particularly MIPS, ITPK1, and IPMK, represent potential therapeutic targets. Modulating their activity could impact a wide range of cellular processes, from cell proliferation to metabolic homeostasis. Future research should focus on elucidating the specific regulatory mechanisms that control the flux of Ins(3)P between the dephosphorylation and phosphorylation pathways, further defining the substrate specificities and kinetics of the involved kinases, and exploring the therapeutic potential of targeting these enzymes in diseases characterized by dysregulated metabolism and signaling.

References

- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]

- 2. The Inositol-3-Phosphate Synthase Biosynthetic Enzyme Has Distinct Catalytic and Metabolic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation Regulates myo-Inositol-3-phosphate Synthase: A NOVEL REGULATORY MECHANISM OF INOSITOL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medlink.com [medlink.com]

- 5. pnas.org [pnas.org]

- 6. ITPK1 mediates the lipid-independent synthesis of inositol phosphates controlled by metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inositol polyphosphate multikinase regulates inositol 1,4,5,6-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inositol-polyphosphate multikinase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. portlandpress.com [portlandpress.com]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

Metabolic fate and intracellular trafficking of inositol 3-phosphate

An In-depth Technical Guide to the Metabolic Fate and Intracellular Trafficking of Inositol 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol 3-phosphate (Ins(3)P) is a pivotal, yet often overlooked, molecule in cellular biochemistry. While its isomer, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), is a well-established second messenger, Ins(3)P primarily serves as a critical metabolic intermediate in the de novo synthesis of myo-inositol. This document provides a comprehensive technical overview of the metabolic fate and intracellular trafficking of Ins(3)P, including quantitative data on the key enzymes involved, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways.

Metabolic Fate of Inositol 3-Phosphate

The metabolism of inositol 3-phosphate is characterized by a straightforward pathway involving its synthesis from a glycolytic intermediate and its subsequent dephosphorylation to generate myo-inositol, the precursor for all inositol-containing compounds.

Synthesis of Inositol 3-Phosphate

Ins(3)P is synthesized from D-glucose 6-phosphate, a key intermediate in glycolysis, in a single, rate-limiting step.[1] This reaction is an NAD⁺-dependent isomerization and cyclization catalyzed by the enzyme inositol-3-phosphate synthase (ISYNA1) , also known as myo-inositol-3-phosphate synthase (MIPS).[2][3] This process represents the first committed step in the de novo synthesis of all inositols and their derivatives, including phospholipids.[2][3]

The synthesis of Ins(3)P occurs in the cytoplasm, with the enzyme being present in a wide range of organisms from bacteria to mammals.[3] The regulation of ISYNA1 is crucial for maintaining inositol homeostasis and has been shown to be sensitive to the availability of phospholipid precursors.[3]

Degradation of Inositol 3-Phosphate

The primary metabolic fate of Ins(3)P is its dephosphorylation to myo-inositol. This reaction is catalyzed by inositol monophosphatases (IMPs) , with IMPA1 being a key enzyme in this process.[2][4] These magnesium-dependent enzymes exhibit broad substrate specificity but are crucial for regenerating the free inositol necessary for the synthesis of phosphatidylinositol and polyphosphoinositides.[4] This dephosphorylation step is the final stage of the de novo inositol synthesis pathway.[4]

Intracellular Trafficking and Subcellular Localization

Cytosolic Nature of Inositol 3-Phosphate

Inositol 3-phosphate is a water-soluble molecule synthesized in the cytoplasm.[3] As such, its intracellular trafficking is primarily governed by diffusion within the cytosolic compartment. There is currently no evidence to suggest the existence of specific transport proteins for Ins(3)P across organellar membranes.

Localization of Key Enzymes

The enzymes responsible for the metabolism of Ins(3)P are predominantly located in the cytoplasm. ISYNA1 has been identified as a cytoplasmic enzyme in a wide range of organisms.[3] Similarly, the phosphatases that act on inositol monophosphates, including IMPA1 , are also found in the cytosol.[5] This co-localization of the synthetic and degradative machinery in the cytoplasm ensures the efficient conversion of glucose 6-phosphate to myo-inositol.

Signaling Roles of Inositol 3-Phosphate

While the broader family of inositol phosphates is renowned for its diverse signaling functions, the primary role of inositol 3-phosphate appears to be metabolic.[6][7] Unlike Ins(1,4,5)P₃, which acts as a second messenger to mobilize intracellular calcium, there is no substantial evidence to suggest that Ins(3)P has a direct signaling function.[4][8] Instead, its importance lies in its role as an essential precursor for myo-inositol, which is subsequently used to generate the vast array of signaling phosphoinositides and other inositol polyphosphates.[2] An alternative pathway for the synthesis of higher inositol polyphosphates may involve the phosphorylation of inositol monophosphates, including Ins(3)P, by inositol tetrakisphosphate 1-kinase 1, linking its metabolism to the broader inositol signaling network.[6]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of inositol 3-phosphate.

Table 1: Kinetic Parameters of Inositol-3-Phosphate Synthase (ISYNA1)

| Organism | Substrate | Km | pH Optimum | Temperature (°C) | Reference |

| Homo sapiens | D-glucose 6-phosphate | 0.57 mM | 8.0 | - | UniProt: Q9NPH2 |

| Homo sapiens | NAD⁺ | 8 µM | 8.0 | - | UniProt: Q9NPH2 |

| Rattus norvegicus | D-glucose 6-phosphate | 3.89 mM | 7.7 | 37 | UniProt: P11859 |

Table 2: Kinetic Parameters of Inositol Monophosphatase 1 (IMPA1)

| Organism | Substrate | Km | pH Optimum | Reference |

| Homo sapiens | D-myo-inositol 1-phosphate | 42 µM | 7.0-7.5 | UniProt: P29218 |

| Homo sapiens | L-myo-inositol 1-phosphate | 62 µM | 7.0-7.5 | UniProt: P29218 |

Experimental Protocols

Assay for Inositol-3-Phosphate Synthase (ISYNA1) Activity

This protocol is based on a rapid colorimetric method for the determination of MIPS activity.

Principle: The assay measures the production of inositol 3-phosphate from glucose 6-phosphate. The reaction is stopped, and the phosphate is cleaved from Ins(3)P by a phosphatase. The resulting inositol is then oxidized, and the amount of product is determined colorimetrically.

Materials:

-

Purified or partially purified ISYNA1 enzyme preparation

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate solution: 10 mM D-glucose 6-phosphate

-

Cofactor solution: 2 mM NAD⁺

-

Stop solution: 5% Trichloroacetic acid (TCA)

-

Phosphatase: Alkaline phosphatase

-

Inositol detection reagent (e.g., based on the periodate-Schiff reaction)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, substrate solution, and cofactor solution.

-

Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the ISYNA1 enzyme preparation.

-

Incubate for a defined period (e.g., 30 minutes) at the chosen temperature.

-

Stop the reaction by adding an equal volume of cold 5% TCA.

-

Centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to a new tube.

-

Neutralize the supernatant with a suitable base (e.g., KOH).

-

Add alkaline phosphatase to the neutralized supernatant to dephosphorylate the Ins(3)P to myo-inositol.

-

Incubate until the dephosphorylation is complete.

-

Perform a colorimetric assay to quantify the amount of myo-inositol produced.

-

Relate the amount of inositol produced to the activity of the ISYNA1 enzyme, typically expressed as nmol of product formed per minute per mg of protein.

Assay for Inositol Monophosphatase (IMPA1) Activity

This protocol describes a continuous coupled enzymatic assay for IMPA1 activity.

Principle: The assay measures the release of inositol from inositol monophosphate. The liberated inositol is then used as a substrate for inositol dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored continuously.

Materials:

-

Purified or partially purified IMPA1 enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl₂

-

Substrate solution: 10 mM inositol 3-phosphate (or other inositol monophosphate)

-

Coupling enzyme: Inositol dehydrogenase

-

Cofactor solution: 5 mM NAD⁺

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

In a cuvette, combine the assay buffer, substrate solution, coupling enzyme, and NAD⁺ solution.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 37°C).

-

Initiate the reaction by adding the IMPA1 enzyme preparation and mix immediately.

-

Monitor the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is proportional to the IMPA1 activity. Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Inositol 3-Phosphate by HPLC

This protocol outlines a general method for the extraction and quantification of inositol phosphates using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular inositol phosphates are extracted and separated by anion-exchange HPLC. Detection can be achieved by various methods, including post-column derivatization or mass spectrometry.

Materials:

-

Cell culture or tissue sample

-

Extraction solution: Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Neutralization solution: Potassium carbonate or tri-n-octylamine/1,1,2-trichlorotrifluoroethane

-

HPLC system with an anion-exchange column (e.g., Partisphere SAX)

-

Mobile phase: Ammonium phosphate gradient

-

Detection system: Post-column derivatization with iron-nitrate reagent and spectrophotometric detection, or an in-line mass spectrometer (LC-MS).

Procedure:

-

Extraction:

-

Homogenize cells or tissue in cold PCA or TCA.

-

Centrifuge to pellet cellular debris.

-

Transfer the supernatant to a new tube.

-

-

Neutralization:

-

Neutralize the acidic extract with the chosen neutralization solution.

-

Centrifuge to remove the precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized extract.

-

Inject a known volume of the extract onto the anion-exchange column.

-

Elute the inositol phosphates using a gradient of ammonium phosphate.

-

Detect the eluted inositol phosphates using the chosen detection method.

-

-

Quantification:

-

Identify the Ins(3)P peak by comparing its retention time to that of a known standard.

-

Quantify the amount of Ins(3)P by integrating the peak area and comparing it to a standard curve generated with known amounts of Ins(3)P.

-

Visualizations

Metabolic Pathway of Inositol 3-Phosphate

Caption: De novo synthesis of myo-inositol from glucose 6-phosphate via inositol 3-phosphate.

Experimental Workflow for ISYNA1 Activity Assay

References

- 1. libios.fr [libios.fr]

- 2. The Inositol-3-Phosphate Synthase Biosynthetic Enzyme Has Distinct Catalytic and Metabolic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol-3-phosphate synthase - Wikipedia [en.wikipedia.org]

- 4. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Subcellular localization of the enzymes that dephosphorylate myo-inositol polyphosphates in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

The Cornerstone of Cellular Communication: A Technical Guide to the Inositol Trisphosphate Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a fundamental and ubiquitous signal transduction system in eukaryotic cells. Its discovery and elucidation represent a landmark in our understanding of how cells respond to external stimuli and regulate a vast array of physiological processes. This technical guide provides an in-depth exploration of the core components of the IP3 signaling cascade, from its initial discovery to the detailed characterization of its molecular players. We will delve into the experimental methodologies that have been pivotal in unraveling this intricate network and present key quantitative data to offer a comprehensive resource for researchers and professionals in the field. The pathway's central role in cellular function, including processes like proliferation, differentiation, secretion, and contraction, underscores its significance as a target for drug discovery and therapeutic intervention.[1][2]

The story of the IP3 pathway begins with the observation in the mid-20th century that certain hormones stimulate the turnover of inositol phospholipids in their target tissues. However, it was the groundbreaking work of Michael Berridge and his colleagues in the early 1980s that identified inositol 1,4,5-trisphosphate as the key second messenger responsible for mobilizing intracellular calcium.[1][3] This discovery unlocked a new paradigm in cell signaling, revealing a sophisticated mechanism by which external signals are transduced into intracellular calcium fluctuations, the universal language of the cell.

At its core, the IP3 signaling cascade is initiated by the activation of cell surface receptors, often G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[4] This activation leads to the stimulation of the enzyme phospholipase C (PLC), which catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[5][6][7][8][9] This enzymatic cleavage generates two crucial second messengers: the water-soluble inositol 1,4,5-trisphosphate (IP3) and the lipid-soluble diacylglycerol (DAG).[3][5][6][7][8][9]

IP3 diffuses through the cytoplasm and binds to its specific receptor, the IP3 receptor (IP3R), which is an intracellular calcium channel located predominantly on the endoplasmic reticulum (ER).[10][11][12][13] The binding of IP3 to its receptor triggers the opening of the channel, leading to a rapid release of stored calcium from the ER into the cytosol.[10][11][12][13] This elevation in intracellular calcium concentration is a primary downstream signal that orchestrates a multitude of cellular responses.

Simultaneously, DAG remains in the plasma membrane where it, in conjunction with the increased intracellular calcium, activates another key enzyme, protein kinase C (PKC).[14][15][16][17] PKC, a family of serine/threonine kinases, then phosphorylates a wide range of target proteins, thereby modulating their activity and propagating the signal downstream to control various cellular functions.[14][15][16][17]

This elegant and highly regulated cascade allows for a remarkable diversity and specificity in cellular signaling. The spatial and temporal dynamics of the calcium signals generated by IP3, often in the form of oscillations and waves, encode information that dictates the precise cellular outcome.[18][10] Understanding the intricate details of this pathway, from the kinetics of its enzymes to the binding affinities of its receptors, is crucial for deciphering the complexities of cellular communication and for developing targeted therapies for a wide range of diseases where this pathway is dysregulated.

Core Signaling Components and Quantitative Data

The precise and efficient functioning of the IP3 signaling cascade is governed by the specific quantitative characteristics of its molecular components. This section provides a summary of key quantitative data for the central players in the pathway, presented in structured tables for easy comparison.

Phospholipase C (PLC)

Phospholipase C (PLC) enzymes are a family of phosphodiesterases that catalyze the hydrolysis of PIP2.[5][6][7][8][9] There are several isoforms of PLC, which are activated by different upstream signals. Their kinetic parameters are crucial for determining the rate of IP3 and DAG production.

| Enzyme | Substrate | Vmax | Km | Notes | Reference |

| Phospholipase C (from Bacillus cereus) | 1,2-dihexanoyl-sn-glycero-3-phosphocholine | Higher than other substrates | - | Vmax order: Phosphatidylcholine > Phosphatidylethanolamine > Phosphatidylserine | [17] |

| Phospholipase C-γ1 (PLC-γ1) | PIP2 | - | - | Activation is a complex process involving phosphorylation and membrane binding. A structure-based kinetic model has been developed to understand its dynamics. | [15] |

Inositol 1,4,5-Trisphosphate Receptor (IP3R)

The IP3 receptor (IP3R) is a ligand-gated calcium channel. Its affinity for IP3 and its regulation by calcium are central to the generation of intracellular calcium signals.

| Receptor Isoform | Ligand | Dissociation Constant (Kd) | Notes | Reference | |---|---|---|---|---|---| | IP3 Receptor (from rat cerebellum) | Inositol 1,4,5-trisphosphate (IP3) | ~100 nM | High-affinity binding. |[12] | | IP3 Receptor (from smooth muscle) | Inositol 1,4,5-trisphosphate (IP3) | 2.4 ± 0.24 nM | The purified receptor was enriched about 1000-fold. |[19] | | IP3 Receptor Type 1 (IP3R1) | Inositol 1,4,5-trisphosphate (IP3) | More sensitive than IP3R3 | IP3R subtypes exhibit different affinities for IP3. |[20] | | IP3 Receptor Type 2 (IP3R2) | Inositol 1,4,5-trisphosphate (IP3) | More sensitive than IP3R1 | IP3R subtypes exhibit different affinities for IP3. |[20] | | IP3 Receptor Type 3 (IP3R3) | Inositol 1,4,5-trisphosphate (IP3) | Less sensitive than IP3R1 and IP3R2 | IP3R subtypes exhibit different affinities for IP3. |[20] |

Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases activated by DAG and calcium. The kinetic parameters of different PKC isoforms for their substrates determine the downstream phosphorylation events.

| PKC Isoform | Substrate | Km (µM) | Vmax (relative) | Notes | Reference |

| nPKCδ | MARCKS | 0.06 | Lower | Higher affinity for this substrate. | [2] |

| nPKCε, cPKCβ1 | MARCKS | 0.32 | Higher | Lower affinity compared to nPKCδ. | [2] |

| PKCβ1, PKCδ, PKCε | GAP-43 | 0.6 - 2.3 | Higher for a peptide fragment | Vmax is higher for a 19-amino-acid oligopeptide of GAP-43 compared to the full-length protein. | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships and experimental procedures is crucial for a comprehensive understanding of the IP3 signaling cascade. The following diagrams, created using the DOT language, illustrate the core signaling pathway and key experimental workflows.

Caption: The Inositol Trisphosphate (IP3) Signaling Pathway.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From IP3RPEP6 Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stewarthendrickson.com [stewarthendrickson.com]

- 6. abcam.com [abcam.com]

- 7. abcam.com [abcam.com]

- 8. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospholipase C - Wikipedia [en.wikipedia.org]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. abcam.com [abcam.com]

- 13. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hellobio.com [hellobio.com]

- 15. A kinetic model of phospholipase C-γ1 linking structure-based insights to dynamics of enzyme autoinhibition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Determination of the kinetic parameters for phospholipase C (Bacillus cereus) on different phospholipid substrates using a chromogenic assay based on the quantitation of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Eons: An In-depth Technical Guide to the Evolutionary Conservation of the Inositol 3-Phosphate Pathway

For Immediate Release

A comprehensive technical guide exploring the ancient origins and remarkable evolutionary conservation of the inositol 1,4,5-trisphosphate (IP3) signaling pathway has been compiled for researchers, scientists, and drug development professionals. This document delves into the core components of this fundamental cellular communication system, providing a comparative analysis across diverse species and detailed experimental methodologies for its study.

The IP3 pathway is a cornerstone of intracellular signal transduction in eukaryotes, translating a vast array of extracellular stimuli into intracellular calcium (Ca2+) signals that govern a multitude of cellular processes, from fertilization and proliferation to secretion and apoptosis.[1][2][3] The remarkable preservation of this pathway's core machinery throughout evolution underscores its critical importance in cellular function.

This guide provides a detailed examination of the key molecular players in the IP3 pathway, their evolutionary trajectories, and the experimental techniques used to investigate their function.

The Ancient Roots of a Ubiquitous Signaling Cascade

The genesis of calcium signaling, the ultimate effector of the IP3 pathway, can be traced back to prokaryotes.[4][5] However, the sophisticated machinery that harnesses IP3 as a second messenger to mobilize intracellular Ca2+ stores is a hallmark of eukaryotic evolution. The central components of this pathway—Phospholipase C (PLC), the IP3 receptor (IP3R), and the store-operated Ca2+ entry (SOCE) machinery, STIM and Orai proteins—are found across a wide range of eukaryotic life, from single-celled organisms to complex mammals, albeit with fascinating evolutionary adaptations.

Phospholipase C (PLC): The Initiator

Phospholipase C enzymes initiate the cascade by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: IP3 and diacylglycerol (DAG).[2][6] Mammalian genomes encode for thirteen PLC isozymes, categorized into six subfamilies (β, γ, δ, ε, ζ, η), each with distinct regulatory mechanisms.[6] The catalytic core, comprising the X and Y domains, is highly conserved across these isozymes and throughout eukaryotic evolution, indicating a shared mechanism of PIP2 hydrolysis.[7][8][9]

The Inositol 1,4,5-Trisphosphate Receptor (IP3R): The Gatekeeper of Calcium Stores

The IP3 receptor, a ligand-gated Ca2+ channel located on the endoplasmic reticulum (ER), is the direct target of IP3.[2][10] The binding of IP3 to its receptor triggers the release of Ca2+ from the ER into the cytosol.[2] Vertebrates possess three IP3R isoforms (IP3R1, IP3R2, and IP3R3), which exhibit differential expression patterns and sensitivities to IP3.[11][12] Studies have revealed that the three receptor subtypes have different affinities for IP3, with the general trend being type 2 > type 1 > type 3.[12]

STIM and Orai: Replenishing the Calcium Stores

The release of Ca2+ from the ER activates the store-operated Ca2+ entry (SOCE) pathway, a crucial mechanism for replenishing ER Ca2+ levels and sustaining Ca2+ signaling.[11][13] This process is orchestrated by two key proteins: STIM, an ER-resident Ca2+ sensor, and Orai, a plasma membrane Ca2+ channel.[4][5][13] When ER Ca2+ levels are depleted, STIM proteins sense this change, translocate to ER-plasma membrane junctions, and activate Orai channels to mediate Ca2+ influx from the extracellular environment.[4][5][13] Homologs of STIM and Orai are found in a wide range of eukaryotes, highlighting the ancient origins of this essential Ca2+ refilling mechanism.[4][5]

Quantitative Insights into Pathway Conservation

To facilitate a comparative understanding of the IP3 pathway's components, the following tables summarize key quantitative data. Note: Comprehensive quantitative data across a wide range of species is an active area of research, and the following tables represent available data.

| Receptor/Enzyme | Species/Isoform | Ligand/Substrate | Kd / Km (nM) | EC50 (nM) | Vmax | Reference |

| IP3 Receptor | Rat (cerebral cortex) | [3H]IP3 | 20 | 28 | 7.75 pmol/mg protein | [14] |

| IP3 Receptor 1 | Rat (A7r5 cells) | IP3 | 870 (pH 6.8), 350 (pH 7.5) | [15] | ||

| IP3 Receptor 3 | Human (16HBE14o- cells) | IP3 | 2140 (pH 6.8), 200 (pH 7.5) | [15] | ||

| PI3Kα (mutant) | Human | ATP | 2.0 ± 0.5 µM | 1.78 ± 0.06 pmol/min | [16] | |

| PI3Kα (mutant) | Human | PIP2 | 1.77 ± 0.03 µM | 1.78 ± 0.06 pmol/min | [16] |

Kd: Dissociation constant; Km: Michaelis constant; EC50: Half-maximal effective concentration; Vmax: Maximum reaction velocity.

Visualizing the Conserved Pathway and Experimental Approaches

To provide a clear visual representation of the IP3 signaling cascade and the experimental workflows used to study it, the following diagrams have been generated using the DOT language.

Canonical Inositol 3-Phosphate Signaling Pathway.

Generalized experimental workflow for studying the IP3 pathway.

Detailed Experimental Protocols

A critical component of this guide is the inclusion of detailed methodologies for key experiments cited in the study of the IP3 pathway. These protocols are intended to provide a practical resource for researchers.

Protocol 1: Measurement of Inositol Phosphates by [3H]-Inositol Labeling and HPLC

Objective: To quantify the levels of various inositol phosphates in cells following stimulation.

Materials:

-

Cells of interest (e.g., cultured cell line or primary cells)

-

Cell culture medium appropriate for the cells

-

[3H]-myo-inositol

-

Agonist of interest

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Labeling:

-

Plate cells at an appropriate density and allow them to adhere.

-

Incubate the cells in a medium containing [3H]-myo-inositol (typically 1-10 µCi/mL) for 24-48 hours to allow for incorporation into inositol-containing lipids.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [3H]-inositol.

-

Add the agonist of interest at the desired concentration and incubate for the appropriate time course.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold PCA to a final concentration of 5-10%.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the precipitated proteins.

-

Neutralize the supernatant containing the soluble inositol phosphates by adding K2CO3.

-

-

HPLC Separation:

-

Inject the neutralized extract onto an anion-exchange HPLC column.

-

Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium phosphate).

-

-

Quantification:

-

Collect fractions from the HPLC elution.

-

Add scintillation fluid to each fraction and measure the radioactivity using a scintillation counter.

-

Identify the peaks corresponding to different inositol phosphates by comparing their retention times to known standards.

-

Protocol 2: Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in real-time.

Materials:

-

Cells of interest grown on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)

-

Agonist of interest

Procedure:

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBS.

-

Incubate the cells on coverslips with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells with HBS to remove extracellular Fura-2 AM.

-

Incubate the cells for an additional 15-30 minutes to allow for the complete de-esterification of the Fura-2 AM to its active, Ca2+-sensitive form, Fura-2.

-

-

Imaging:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.

-

-

Stimulation and Data Acquisition:

-

Introduce the agonist of interest into the perfusion solution.

-

Continue to acquire ratiometric images to monitor the changes in [Ca2+]i over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

The 340/380 ratio is directly proportional to the intracellular calcium concentration.

-

Protocol 3: Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

Objective: To determine if two proteins of interest interact within a cell.

Materials:

-

Cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Antibody specific to one of the proteins of interest (the "bait" protein)

-

Protein A/G-agarose or magnetic beads

-

Wash buffer (e.g., PBS with a low concentration of detergent)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibody specific to the other protein of interest (the "prey" protein)

Procedure:

-

Cell Lysis:

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating it with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the "bait" antibody for several hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using elution buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with the "prey" antibody to detect the presence of the interacting protein.

-

A band corresponding to the "prey" protein in the immunoprecipitated sample indicates an interaction with the "bait" protein.

-

Conclusion and Future Directions

The inositol 3-phosphate signaling pathway represents a remarkably conserved and versatile system for cellular communication. Its core components have been maintained throughout eukaryotic evolution, with diversification and specialization giving rise to the complexity observed in higher organisms. The continued exploration of this pathway, particularly through comparative genomics, proteomics, and advanced imaging techniques, will undoubtedly uncover further intricacies of its regulation and its role in health and disease. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of this fundamental biological process, with the ultimate goal of developing novel therapeutic strategies targeting this critical signaling network.

References

- 1. STIM and ORAI proteins in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Evolutionary Origins of STIM1 and STIM2 within Ancient Ca2+ Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolutionary origins of STIM1 and STIM2 within ancient Ca2+ signaling systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | STIM and Orai Mediated Regulation of Calcium Signaling in Age-Related Diseases [frontiersin.org]

- 14. Specific binding of [3H]inositol trisphosphate to rat cerebral cortical microsomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The relative order of IP3 sensitivity of types 1 and 3 IP3 receptors is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

Inositol 3-Phosphate: A Potential but Uncharted Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the quest for novel biomarkers to better diagnose and understand metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome, the intricate web of inositol phosphate signaling has emerged as a promising area of investigation. While much attention has been focused on higher-order inositol polyphosphates and their lipidated counterparts, this technical guide delves into the current understanding of a foundational molecule in this pathway: inositol 3-phosphate (Ins(3)P). This document synthesizes the available scientific literature to provide a comprehensive overview of Ins(3)P's established role in metabolism, the methodologies available for its study, and the critical knowledge gaps that currently prevent its definitive establishment as a clinical biomarker. For researchers and drug development professionals, this guide highlights both the potential of Ins(3)P and the significant opportunities for future research in this space.

The Central Role of Inositol 3-Phosphate in De Novo Myo-Inositol Synthesis

Inositol 3-phosphate is a pivotal intermediate in the de novo synthesis of myo-inositol, a carbocyclic sugar that is the structural basis for a host of signaling molecules. This biosynthetic pathway, which converts glucose-6-phosphate into myo-inositol, is a critical route for maintaining cellular inositol homeostasis, particularly when dietary inositol is limited.

The synthesis is a two-step process:

-

Isomerization: The enzyme inositol-3-phosphate synthase 1 (ISYNA1) catalyzes the conversion of glucose-6-phosphate, a key intermediate in glycolysis, into myo-inositol 3-phosphate (Ins(3)P). This is the rate-limiting step in the pathway.[1]

-

Dephosphorylation: Inositol monophosphatase (IMPA1) then dephosphorylates Ins(3)P to yield free myo-inositol.[1]

The resulting myo-inositol can then be utilized for the synthesis of various phosphoinositides and inositol phosphates that are integral to a multitude of cellular processes, including insulin signaling.

Figure 1: De novo synthesis pathway of myo-inositol from glucose-6-phosphate.

Inositol 3-Phosphate and Metabolic Disorders: An Indirect Link

While a direct role for Ins(3)P as a signaling molecule in metabolic disorders is not yet established, its position as a key intermediate in myo-inositol synthesis places it at a critical metabolic nexus. Disruptions in inositol homeostasis have been associated with a range of metabolic diseases, including diabetes and metabolic syndrome.[2] The enzyme that produces Ins(3)P, ISYNA1, and its regulation are therefore of significant interest.

The connection between Ins(3)P and metabolic disorders is primarily inferred from the broader context of inositol metabolism's impact on insulin signaling. Myo-inositol and its derivatives are known to influence insulin sensitivity and glucose metabolism.[3] For instance, some inositol phosphoglycans are thought to act as insulin second messengers.[3] Given that Ins(3)P is a committed precursor to myo-inositol, any dysregulation in its synthesis could, in theory, impact the downstream availability of these crucial signaling molecules.

However, a thorough review of the current scientific literature reveals a significant gap: there is a lack of published quantitative data directly comparing the concentrations of Ins(3)P in the plasma, adipose tissue, or liver of individuals with metabolic disorders to those of healthy controls. This absence of data is the primary obstacle to establishing Ins(3)P as a validated biomarker.

Table 1: Quantitative Data on Inositol 3-Phosphate Levels in Metabolic Disorders

| Condition | Tissue/Fluid | Ins(3)P Concentration (vs. Control) | Reference |

| Data Not Available | Plasma | No studies reporting quantitative data were identified. | |

| Data Not Available | Adipose Tissue | No studies reporting quantitative data were identified. | |

| Data Not Available | Liver | No studies reporting quantitative data were identified. |

This table highlights the current lack of quantitative data in the scientific literature for Ins(3)P as a specific biomarker in metabolic disorders.

Experimental Protocols for the Quantification of Inositol 3-Phosphate

The analysis of inositol phosphates in biological samples is challenging due to their polar nature, low abundance, and the presence of numerous isomers. While no standardized, universally adopted protocol specifically for Ins(3)P as a biomarker in metabolic diseases is available, the general approach involves extraction, separation, and detection, typically using mass spectrometry.

General Principles of Inositol Phosphate Extraction and Analysis

A common workflow for the analysis of inositol phosphates, which can be adapted for Ins(3)P, is as follows:

-

Sample Collection and Homogenization: Biological samples (e.g., plasma, tissue biopsies) are collected and immediately processed or flash-frozen to halt metabolic activity. Tissues are typically homogenized in an acidic solution to extract the polar inositol phosphates.

-

Extraction: A perchloric acid or similar acidic extraction is commonly used to precipitate proteins and lipids, leaving the soluble inositol phosphates in the supernatant.

-

Purification/Enrichment: The acidic extract may be further purified to remove interfering substances and enrich for inositol phosphates. Techniques such as solid-phase extraction (SPE) can be employed.

-

Separation: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the various inositol phosphate isomers. Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are often used.

-

Detection and Quantification: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the sensitivity and specificity required for the detection and quantification of individual inositol phosphates.[4][5]

Figure 2: General workflow for the analysis of inositol phosphates from biological samples.

A Representative (Hypothetical) HPLC-MS/MS Protocol for Inositol Monophosphates

The following is a generalized protocol for the analysis of inositol monophosphates, including Ins(3)P, based on published methods for other inositol phosphates. Note: This is a representative protocol and would require rigorous optimization and validation for specific applications.

I. Sample Preparation

-

Tissue Homogenization:

-

Weigh frozen tissue sample (e.g., 50-100 mg).

-

Add 1 mL of ice-cold 0.5 M perchloric acid.

-

Homogenize using a tissue disruptor on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Plasma Extraction:

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry under a stream of nitrogen.

-

Reconstitute in the initial mobile phase.

-

II. HPLC Separation

-

Column: Anion-exchange column (e.g., a Dionex CarboPac series) or a HILIC column.

-

Mobile Phase A: Water with a volatile salt (e.g., ammonium acetate).

-

Mobile Phase B: High concentration of the volatile salt in water.

-

Gradient: A linear gradient from a low to high concentration of Mobile Phase B to elute the increasingly charged inositol phosphates.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

III. MS/MS Detection

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for phosphorylated compounds.

-

Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for Ins(3)P would need to be determined using a pure standard. This involves selecting the precursor ion (the deprotonated molecule) and a characteristic fragment ion produced upon collision-induced dissociation.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of an Ins(3)P standard. An isotopically labeled internal standard is highly recommended for accurate quantification.

Signaling Pathways: The Known and the Unknown

The direct signaling roles of Ins(3)P in metabolic regulation are currently speculative. The vast majority of research on inositol-based signaling focuses on phosphatidylinositol phosphates (PIPs) and higher-order inositol polyphosphates.

The primary and well-established signaling pathway involving inositol phosphates is the phospholipase C (PLC) pathway, which generates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2). Ins(1,4,5)P3 then acts as a second messenger to mobilize intracellular calcium.

Figure 3: The canonical phospholipase C (PLC) signaling pathway.

While Ins(3)P is not a direct product of this canonical pathway, its synthesis from glucose-6-phosphate represents a potential point of crosstalk between glucose metabolism and inositol signaling. High glucose levels could theoretically drive the synthesis of Ins(3)P and subsequently myo-inositol, thereby influencing the availability of precursors for PIP2 synthesis. However, the regulatory dynamics and significance of this link in the context of metabolic disease remain to be elucidated.

Conclusion and Future Directions

Inositol 3-phosphate holds a theoretically important position at the intersection of glucose metabolism and inositol signaling. However, its potential as a direct biomarker for metabolic disorders is currently unrealized due to a critical lack of quantitative data in patient populations and the absence of standardized analytical protocols.

For researchers and drug development professionals, this represents a significant opportunity. Future research should focus on:

-

Developing and validating robust, high-throughput analytical methods for the specific quantification of Ins(3)P in human plasma and tissues.

-

Conducting clinical studies to measure Ins(3)P levels in well-characterized cohorts of individuals with obesity, metabolic syndrome, and type 2 diabetes, compared to healthy controls.

-

Investigating the regulation of ISYNA1 in metabolic tissues and how its activity is altered in states of insulin resistance.

-

Exploring potential direct signaling roles of Ins(3)P by searching for specific Ins(3)P binding proteins and assessing its ability to allosterically regulate metabolic enzymes.

By addressing these knowledge gaps, the scientific community can determine whether Inositol 3-phosphate can be elevated from a metabolic intermediate to a clinically relevant biomarker for metabolic diseases.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Inositol 3-Phosphate in Cell Lysates using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol phosphates are a class of signaling molecules crucial to numerous cellular processes, including cell growth, differentiation, and apoptosis. Inositol 3-phosphate (Ins(3)P) is a key isomer within the complex inositol phosphate signaling network. Accurate quantification of intracellular Ins(3)P levels is essential for understanding its physiological roles and for the development of therapeutics targeting this pathway. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of inositol phosphate isomers from complex biological samples such as cell lysates.

This application note provides a detailed protocol for the quantitative analysis of inositol 3-phosphate in cell lysates using anion-exchange HPLC with post-column derivatization and UV/Vis detection. The methodology described is based on established principles and techniques in the field.

Signaling Pathway Overview

The diagram below illustrates a simplified representation of the phosphoinositide signaling pathway leading to the generation of inositol phosphates.

Caption: Simplified phosphoinositide signaling pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the quantitative analysis of inositol 3-phosphate from cell lysates.

Caption: Experimental workflow for Ins(3)P analysis.

Detailed Experimental Protocol

This protocol describes the steps for sample preparation, HPLC analysis, and quantification of inositol 3-phosphate.

1. Materials and Reagents

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA), 1 M, ice-cold

-

Potassium carbonate (K2CO3), 2.5 M, ice-cold

-

Inositol 3-phosphate standard

-

HPLC grade water

-

Ammonium phosphate monobasic, for mobile phase

-

Post-column derivatization reagent (e.g., metal-dye detection system)

-